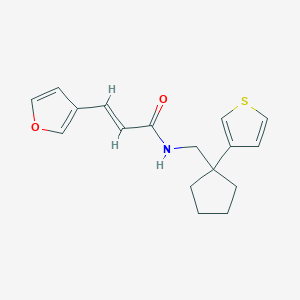

![molecular formula C22H27N7O2 B3010708 2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920373-98-4](/img/structure/B3010708.png)

2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

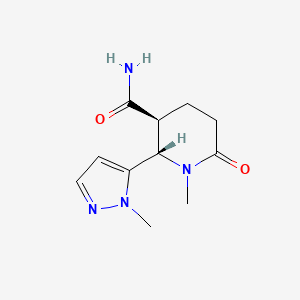

The compound “2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” belongs to the class of 1,2,4-triazolo[4,5-d]pyrimidines . These compounds have been reported to have significant biological activity . The compound contains a 1,2,4-triazole ring, which is a versatile scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of heterocyclic diamines with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . A ring cleavage methodology has also been reported for the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with that of purines . Depending on the choice of substituents, the triazole ring can act as a bio-isostere of various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the 1,2,4-triazole ring. The ring system of 1,2,4-triazoles is known to be involved in various chemical reactions .Applications De Recherche Scientifique

Synthesis and Biological Activities

Research on compounds with structural similarities, such as triazolo and pyrimidinyl derivatives, has shown promising results in synthesizing new molecules with significant biological activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has been explored for their antimicrobial properties, indicating that such compounds can possess good or moderate activities against various microorganisms (Bektaş et al., 2010). This suggests that compounds like "2-cyclopentyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone" could also be explored for antimicrobial applications, given their structural similarities.

Antitumor and Antifungal Potential

The structural framework of triazole and pyrimidinyl derivatives offers a versatile platform for developing compounds with potential antitumor and antifungal effects. Studies on triazolopyrimidine and triazolotriazine derivatives incorporating thiazolo and benzimidazole moieties have shown moderate effects against bacterial and fungal species, highlighting the therapeutic potential of such compounds in antimicrobial and possibly antitumor research (Abdel‐Aziz et al., 2008). This underscores the relevance of investigating compounds like "this compound" for their potential antitumor and antifungal applications.

Synthesis and Characterization of Novel Derivatives

The exploration of novel synthetic routes and the characterization of new derivatives are crucial for expanding the application scope of triazolopyrimidines and related compounds. Research focusing on the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has demonstrated the feasibility of creating diverse compounds through efficient and straightforward methods (Bhat et al., 2018). Such studies pave the way for further investigations into the synthesis of compounds like "this compound," exploring their potential applications in various scientific and therapeutic contexts.

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, compounds with a 1,2,4-triazole ring have been reported to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopentyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-31-18-8-4-7-17(14-18)29-22-20(25-26-29)21(23-15-24-22)28-11-9-27(10-12-28)19(30)13-16-5-2-3-6-16/h4,7-8,14-16H,2-3,5-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWPCFVQSMUGCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5CCCC5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

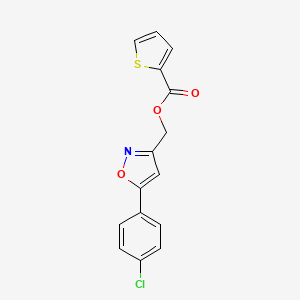

![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

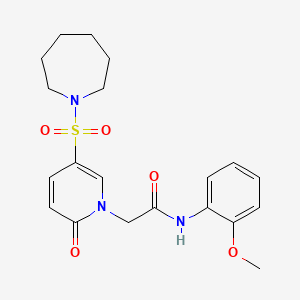

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B3010634.png)

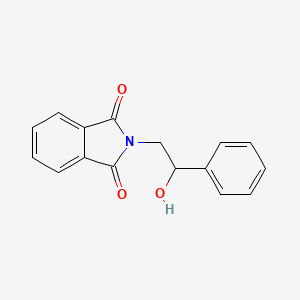

![Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3010636.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3010648.png)